7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is a chemical compound belonging to the benzothiazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a dione functional group. Benzothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with bromine in the presence of a suitable base, followed by cyclization to form the desired benzothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity. The exact pathways can vary depending on the biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
- 7-fluoro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
- 7-iodo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
Uniqueness
7-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
1598814-47-1 |
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Molecular Formula |
C8H8BrNO2S |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-1λ6,4-benzothiazine 1,1-dioxide |
InChI |
InChI=1S/C8H8BrNO2S/c9-6-1-2-7-8(5-6)13(11,12)4-3-10-7/h1-2,5,10H,3-4H2 |
InChI Key |
HZHCJNTYEFVZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
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